molecular formula C18H20FN3O3S B4229772 1-[(4-fluorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide

1-[(4-fluorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide

Cat. No. B4229772
M. Wt: 377.4 g/mol
InChI Key: LRNXNMAXBDKKRR-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide, also known as FP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FP-3 belongs to the class of piperidinecarboxamide derivatives and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

1-[(4-fluorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide exerts its effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP activity, 1-[(4-fluorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide induces DNA damage and cell death in cancer cells, while protecting normal cells from oxidative stress-induced damage. 1-[(4-fluorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes, leading to the reduction of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-[(4-fluorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of PARP activity, induction of apoptosis, inhibition of angiogenesis, reduction of oxidative stress and inflammation, activation of the Nrf2/ARE pathway, improvement of cardiac function, and reduction of myocardial infarction size.

Advantages and Limitations for Lab Experiments

1-[(4-fluorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition, its ability to induce DNA damage and cell death in cancer cells, and its neuroprotective and cardioprotective effects. However, 1-[(4-fluorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide also has some limitations, including its low solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 1-[(4-fluorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide, including the development of more efficient and stable synthetic routes, the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of its molecular targets and downstream signaling pathways, and the evaluation of its safety and efficacy in preclinical and clinical studies. Further research on 1-[(4-fluorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide may lead to the development of novel therapeutic strategies for cancer, neurological disorders, and cardiovascular diseases.

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, 1-[(4-fluorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, 1-[(4-fluorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, 1-[(4-fluorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide has been shown to improve cardiac function and reduce myocardial infarction size.

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c19-16-3-5-17(6-4-16)26(24,25)22-11-1-2-15(13-22)18(23)21-12-14-7-9-20-10-8-14/h3-10,15H,1-2,11-13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNXNMAXBDKKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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